![molecular formula C10H20N2 B13478780 rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13478780.png)
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a decahydrocyclopenta[e][1,4]diazepine core with two methyl groups at positions 4 and 5a. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine can be achieved through several synthetic routes. One common method involves the construction of the 1,4-diazepine core via functionalization of pyrrole derivatives. For example, a Rhodium (III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the chemodivergent annulation between diazo compounds and pyrroloanilines, which proceeds through C–H activation followed by amidation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts such as Rhodium (III) and Palladium, along with specific reaction conditions, allows for efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .
Applications De Recherche Scientifique
rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s potential biological activities, such as antiviral, cytotoxic, and anxiolytic properties, make it a valuable subject of study . Additionally, its unique structure allows for exploration in drug design and development .
Mécanisme D'action
The mechanism of action of rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to its anxiolytic and sedative properties . The compound may also interact with other molecular targets, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine include other diazepine derivatives such as diazepam and chlordiazepoxide. These compounds share a similar core structure but differ in their substituents and specific biological activities .
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of two methyl groups at positions 4 and 5a.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(5aS,8aR)-4,5a-dimethyl-1,2,3,5,6,7,8,8a-octahydrocyclopenta[e][1,4]diazepine |
InChI |
InChI=1S/C10H20N2/c1-10-5-3-4-9(10)11-6-7-12(2)8-10/h9,11H,3-8H2,1-2H3/t9-,10+/m1/s1 |
Clé InChI |
KBFZZLFTLMKTQD-ZJUUUORDSA-N |
SMILES isomérique |
C[C@@]12CCC[C@H]1NCCN(C2)C |
SMILES canonique |
CC12CCCC1NCCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


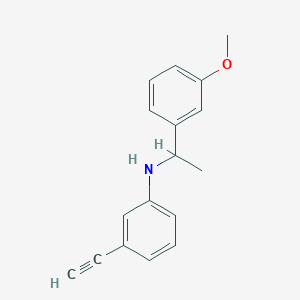

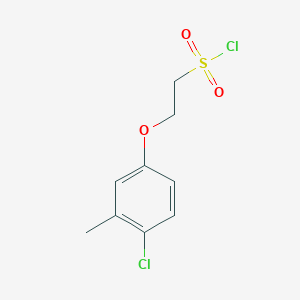


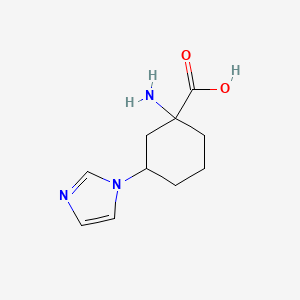
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
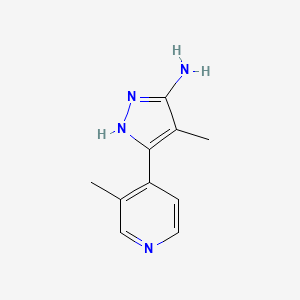
![5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine](/img/structure/B13478767.png)
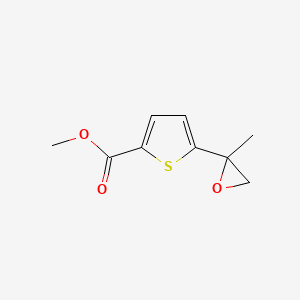

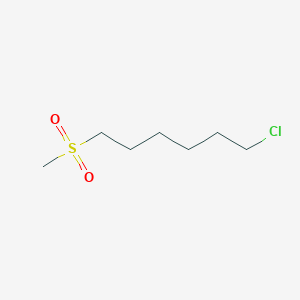
![5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478796.png)
